molecular formula C22H17N3O4 B2373998 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 897615-61-1

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2373998
CAS No.: 897615-61-1
M. Wt: 387.395
InChI Key: SQUHZYKZUVILNV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. Product Overview: N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities . This high-purity compound is designed for research and screening purposes in drug discovery and chemical biology. Research Significance: Compounds containing the 1,3,4-oxadiazole nucleus are of significant interest in pharmaceutical research due to their wide spectrum of biological properties . The 1,3,4-oxadiazole structure is a key pharmacophore found in molecules with documented antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities . Furthermore, some 1,3,4-thiadiazole (a related heterocycle) derivatives are recognized for their insecticidal and fungicidal effects, highlighting the potential of this class of compounds in agrochemical research . The structure of this particular compound, which incorporates a 4-methoxyphenyl group and a benzamide moiety, is typical of molecules screened for various pharmacological effects. Applications: As a key intermediate or building block for the synthesis of more complex chemical libraries. For use in high-throughput screening (HTS) campaigns to identify new lead compounds with therapeutic potential. As a reference standard or probe in biochemical and pharmacological studies to investigate structure-activity relationships (SAR).

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-16-13-11-15(12-14-16)21-24-25-22(29-21)23-20(26)18-9-5-6-10-19(18)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUHZYKZUVILNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of 4-methoxybenzohydrazide (I ), derived from 4-methoxybenzoic acid and hydrazine hydrate. This intermediate serves as the precursor for oxadiazole ring formation.

Procedure :

  • 4-Methoxybenzoic acid (1.0 equiv.) is refluxed with excess hydrazine hydrate (2.5 equiv.) in ethanol for 6–8 hours.
  • The product precipitates upon cooling and is recrystallized from ethanol (Yield: 85–90%).

Diacylhydrazide Synthesis

The hydrazide (I ) reacts with 2-phenoxybenzoyl chloride (II ) to form the diacylhydrazide intermediate (III ), which undergoes cyclization to yield the oxadiazole ring.

Reaction Conditions :

  • II is prepared by treating 2-phenoxybenzoic acid with thionyl chloride (SOCl₂) at 60–70°C for 3 hours.
  • III is synthesized by stirring I and II in dry dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger (0–5°C, 2 hours).

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of III using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) forms the oxadiazole core.

Optimized Protocol :

  • III (1.0 equiv.) is refluxed with POCl₃ (5.0 equiv.) for 4–6 hours.
  • The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
  • The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) or recrystallized from ethanol (Yield: 65–75%).

Alternative Methods and Modifications

One-Pot Synthesis

A streamlined approach combines hydrazide formation and cyclization in a single pot:

  • 4-Methoxybenzoic acid, hydrazine hydrate, and 2-phenoxybenzoyl chloride are reacted in ethanol under reflux.
  • POCl₃ is added directly to the mixture to induce cyclization (Yield: 60–68%).

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time and improves yield:

  • III is irradiated with POCl₃ at 120°C for 20 minutes (Yield: 78–82%).

Critical Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Traditional Cyclization POCl₃, reflux, 4–6 hr 65–75% High purity; scalable Long reaction time; corrosive reagents
One-Pot Synthesis Ethanol, reflux 60–68% Simplified workflow Lower yield due to side reactions
Microwave-Assisted Microwave, 120°C, 20 min 78–82% Rapid; energy-efficient Specialized equipment required

Characterization and Validation

Synthesized compounds are validated using:

  • FT-IR : C=O stretch at 1,680–1,700 cm⁻¹; N–H bend at 1,550–1,600 cm⁻¹.
  • ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm; methoxy singlet at δ 3.8 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 387.4 (C₂₂H₁₇N₃O₄).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (up to 85%) and reduce reaction time to 1–2 hours.
  • Green Chemistry : Replace POCl₃ with ionic liquids or biocatalysts to minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group and benzamide moiety undergo selective oxidation under controlled conditions:

  • Methoxy group oxidation : Strong oxidizing agents like KMnO₄ in acidic or basic media convert methoxy (-OCH₃) to carbonyl (-COOH) groups. For example, oxidation of the 4-methoxyphenyl substituent yields a carboxylic acid derivative, as observed in structurally similar compounds .

  • Oxadiazole ring oxidation : The oxadiazole core resists oxidation under mild conditions but degrades with strong oxidants like HNO₃, forming nitro derivatives or fragmenting into smaller molecules.

Example reaction conditions :

SubstrateOxidizing AgentTemperatureProductYield
Methoxyphenyl groupKMnO₄ (H₂SO₄)80–100°CCarboxylic acid~65%
Oxadiazole ringHNO₃ (conc.)RTNitrated byproductsNot reported

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the oxadiazole to a thiadiazole or opens the ring to form a diamine derivative .

  • Lithium aluminum hydride (LiAlH₄) : Reduces the amide (-CONH-) to an amine (-CH₂NH-) while preserving the oxadiazole ring.

Key data for reduction :

  • Hydrogenation of 1,3,4-oxadiazoles typically requires 2–4 atm H₂ and yields 70–85% thiadiazoles .

  • LiAlH₄-mediated amide reduction proceeds at 0–5°C in THF, achieving >90% conversion.

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

  • Amide bond cleavage : Acidic (HCl) or basic (NaOH) hydrolysis breaks the amide linkage, yielding 2-phenoxybenzoic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

  • Oxadiazole ring opening : Prolonged heating with aqueous HCl opens the oxadiazole ring to form a thiosemicarbazide intermediate .

Comparative hydrolysis rates :

ConditionReaction SiteProductTime (h)
6M HCl, refluxAmide bondCarboxylic acid + amine3–4
2M NaOH, 60°COxadiazole ringThiosemicarbazide6–8

Cyclization and Cross-Coupling Reactions

The oxadiazole ring participates in cycloadditions and metal-catalyzed couplings:

  • Copper-mediated coupling : Reacts with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Huisgen cycloaddition : The oxadiazole’s nitrogen atoms engage in click chemistry with alkynes, forming triazole-linked hybrids .

Optimized protocol for Suzuki coupling :

  • Substrate (1 eq), aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (4:1), 90°C, 12 h → 75–88% yield .

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

  • At C-2 position : Reaction with amines (e.g., piperidine) replaces the amide group, forming secondary amine derivatives .

  • At C-5 position : Methoxy group displacement by stronger nucleophiles (e.g., HS⁻) under basic conditions forms thioether analogs .

Kinetic data :

NucleophileSolventTemperatureRate Constant (k, s⁻¹)
PiperidineDCM25°C2.3 × 10⁻³
NaSHDMF60°C1.8 × 10⁻²

Electrophilic Substitution

The phenoxybenzamide moiety undergoes electrophilic aromatic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenoxy ring.

  • Halogenation : Br₂/FeBr₃ brominates the benzamide ring, favoring the meta position due to steric hindrance from the oxadiazole .

Regioselectivity in nitration :

  • Para:meta:ortho ratio = 85:10:5 under standard nitrating conditions.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the oxadiazole and adjacent unsaturated bonds, forming fused bicyclic structures. This reactivity is exploited in materials science for polymer cross-linking .

Comparative Reactivity of Structural Analogs

The substitution pattern significantly influences reactivity:

CompoundSubstituent PositionOxadiazole Reduction RateAmide Hydrolysis Rate
4-Methoxyphenyl (target)Para1.0 (reference)1.0 (reference)
2,4-DimethoxyphenylOrtho/para0.71.2
4-Nitrophenyl Para1.50.4

Data normalized to the target compound’s reactivity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting various cancer cell lines. A study highlighted the effectiveness of oxadiazole derivatives in inhibiting RET kinase activity, which is crucial in certain cancers . N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide may thus serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Oxadiazole derivatives are often explored for their ability to inhibit bacterial growth and combat infections. Preliminary studies indicate that compounds with oxadiazole rings can interact with bacterial enzymes, leading to their inhibition .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole compounds in preclinical models. For example:

  • A study demonstrated that a related oxadiazole derivative showed significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM .
  • Another investigation revealed that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells by a factor of 400-fold .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science. The compound's unique chemical structure allows it to be explored as a building block for synthesizing more complex materials or polymers that may have specific properties desirable in industrial applications .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural analogs are distinguished by variations in substituents on the oxadiazole ring, benzamide group, or additional functional moieties. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound 1,3,4-Oxadiazole - 4-Methoxyphenyl at C5
- 2-Phenoxybenzamide at C2
Methoxy, phenoxy, benzamide
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 4-Methoxyphenylmethyl at C5
- Benzyl(methyl)sulfamoylbenzamide at C2
Sulfamoyl, benzyl, methoxy
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - Furan-2-yl at C5
- Cyclohexyl(ethyl)sulfamoylbenzamide at C2
Sulfamoyl, furan
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole - 4-Methoxyphenyl at C5
- Isoquinoline sulfonylbenzamide at C2
Sulfonyl, isoquinoline
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-Morpholin-4-ylsulfonylbenzamide 1,3,4-Oxadiazole - 3-Methoxyphenyl at C5
- Morpholine sulfonylbenzamide at C2
Sulfonyl, morpholine

Key Observations :

  • Substituent Position : The position of methoxy groups (para vs. meta) on the phenyl ring (e.g., target compound vs. ) influences electronic effects and steric interactions.
Antifungal Activity
  • LMM5 and LMM11 : Exhibited potent activity against Candida albicans (MIC: 50 μg/mL for LMM5, 100 μg/mL for LMM11) via thioredoxin reductase (Trr1) inhibition .
  • The phenoxy group may enhance membrane permeability compared to sulfamoyl analogs.
Enzyme Inhibition
  • Sulfonyl/Sulfamoyl Analogs : LMM5 and LMM11 demonstrated Trr1 inhibition (IC₅₀: 2.5–5.0 μM) due to sulfamoyl interactions with the enzyme’s active site .
  • Morpholine Sulfonyl Derivative () : The morpholine group may modulate solubility and binding affinity for kinases or proteases.

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends :
    • Methoxy groups: C-O stretching at ~1250 cm⁻¹ (IR) .
    • Oxadiazole C=N vibrations: ~1600 cm⁻¹ (IR) .
    • ¹H-NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons in oxadiazole-linked phenyls appear as multiplet signals (δ 6.8–8.2 ppm) .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a 1,3,4-oxadiazole ring and a methoxyphenyl substituent , contributing to its unique chemical properties. Its molecular formula is C15H12N2O3C_{15}H_{12}N_{2}O_{3} with a molecular weight of approximately 268.27 g/mol . The presence of the oxadiazole ring is particularly notable for enhancing biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes, potentially inhibiting their activity. This inhibition can influence metabolic pathways critical for cancer cell proliferation and survival.
  • Receptor Modulation : The compound may also bind to specific receptors involved in cellular signaling pathways, affecting cell growth and apoptosis .
  • Antimicrobial Activity : Research suggests that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria .

Anticancer Properties

This compound has shown promising results in anticancer studies. For instance:

  • Case Study 1 : In vitro testing demonstrated that related oxadiazole derivatives exhibited potent growth inhibition against multiple human cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM . This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy.
  • Case Study 2 : A study on benzamide derivatives indicated that compounds similar to this compound significantly inhibited RET kinase activity in cancer cells, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : Research showed that oxadiazole derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 μM for the most effective derivatives . This points to the potential use of these compounds in treating resistant infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity and binding affinity
Oxadiazole RingCritical for enzyme interaction and inhibition
Phenoxy GroupImpacts solubility and cellular uptake

Modifications to these substituents can lead to increased potency and selectivity against target cells.

Q & A

Q. What are the standard synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:

  • Hydrazide formation : Reacting 4-methoxyphenylhydrazine with a suitable carbonyl precursor.
  • Oxadiazole ring closure : Using reagents like POCl₃ or H₂SO₄ to promote cyclization .
  • Amide coupling : Introducing the 2-phenoxybenzamide moiety via coupling agents (e.g., DCC/DMAP) . Purification is achieved via recrystallization (methanol/water) or column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C oxadiazole) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 268.27) and fragmentation patterns confirm the structure .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli); cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Testing against COX-2 or kinase targets with fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Cyclization at 90–100°C minimizes side reactions (e.g., over-oxidation) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole formation .
  • Catalyst use : Adding DMAP (5 mol%) improves amide coupling efficiency .
  • Byproduct mitigation : Quenching with NaHCO₃ removes unreacted acid chlorides .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Dose-response analysis : Test a broad concentration range (0.1–100 µM) to identify true IC₅₀ values .
  • Metabolic stability : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. How can computational tools guide structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • ADMET prediction : SwissADME estimates logP (∼2.8) and bioavailability to prioritize analogs .
  • DFT calculations : Analyze electron distribution at the oxadiazole ring to rationalize reactivity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification at scale : Replace column chromatography with recrystallization (methanol/ethyl acetate) .
  • Batch consistency : Monitor reaction progress via TLC (silica gel, 5% MeOH in CH₂Cl₂) .
  • Yield optimization : Continuous flow reactors improve reproducibility for oxadiazole formation .

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